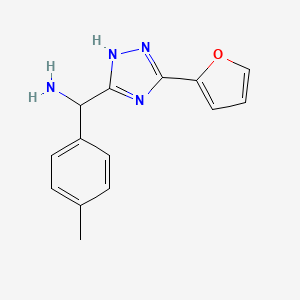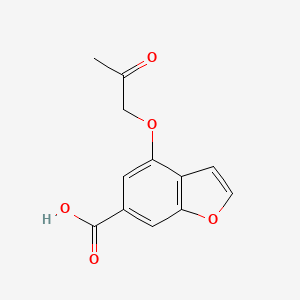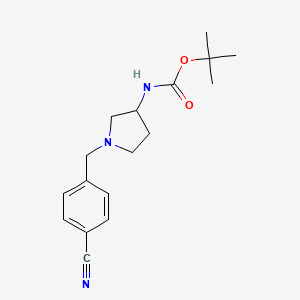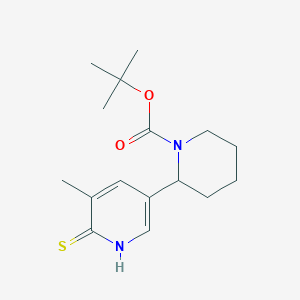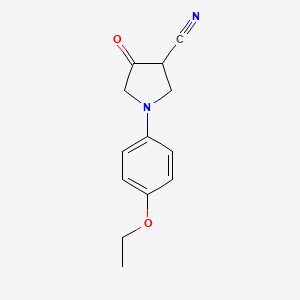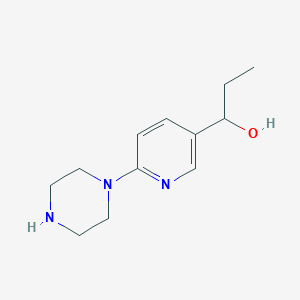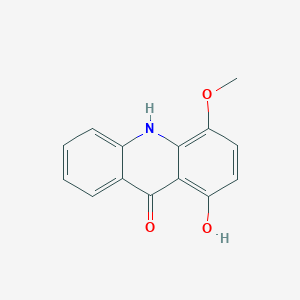
1-Hydroxy-4-methoxyacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-4-methoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound features a hydroxyl group at the first position and a methoxy group at the fourth position on the acridine ring, which may influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methoxyacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a substituted aniline or phenol.
Cyclization: The intermediate undergoes cyclization to form the acridine core.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced through selective reactions, such as hydroxylation and methylation.
Industrial Production Methods
Industrial production methods for such compounds usually involve:
Batch Processing: Large-scale synthesis in batch reactors.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards.
化学反応の分析
Types of Reactions
1-Hydroxy-4-methoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Reduction of the acridine ring or functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the acridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an anticancer or antimicrobial agent.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of 1-Hydroxy-4-methoxyacridin-9(10H)-one would involve its interaction with molecular targets such as DNA, enzymes, or receptors. The hydroxyl and methoxy groups may play a role in binding affinity and specificity. Pathways involved could include inhibition of DNA replication or enzyme activity.
類似化合物との比較
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: Known for its use as a fluorescent dye and potential therapeutic agent.
Acriflavine: An acridine derivative with antimicrobial properties.
Uniqueness
1-Hydroxy-4-methoxyacridin-9(10H)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other acridine derivatives.
特性
CAS番号 |
141992-43-0 |
|---|---|
分子式 |
C14H11NO3 |
分子量 |
241.24 g/mol |
IUPAC名 |
1-hydroxy-4-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO3/c1-18-11-7-6-10(16)12-13(11)15-9-5-3-2-4-8(9)14(12)17/h2-7,16H,1H3,(H,15,17) |
InChIキー |
ZPFLJIZHPROJLE-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



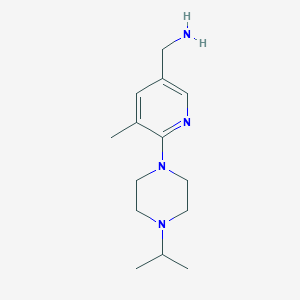
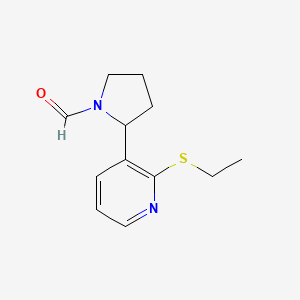

![2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15058339.png)
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
